molecular formula C11H13NO B13120697 4-methoxy-1,1-dimethyl-1H-isoindole

4-methoxy-1,1-dimethyl-1H-isoindole

Cat. No.: B13120697
M. Wt: 175.23 g/mol
InChI Key: OTNSISQRAXHQBY-UHFFFAOYSA-N
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Description

4-methoxy-1,1-dimethyl-1H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. The compound features a methoxy group at the 4-position and two methyl groups at the 1-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1,1-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1,1-dimethylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the isoindole ring system. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1,1-dimethyl-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-1,1-dimethyl-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-1,1-dimethyl-1H-isoindole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-1,1-dimethyl-1H-isoindole is unique due to the presence of both the methoxy group and the two methyl groups, which influence its chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-methoxy-1,1-dimethylisoindole

InChI

InChI=1S/C11H13NO/c1-11(2)9-5-4-6-10(13-3)8(9)7-12-11/h4-7H,1-3H3

InChI Key

OTNSISQRAXHQBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=N1)C(=CC=C2)OC)C

Origin of Product

United States

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